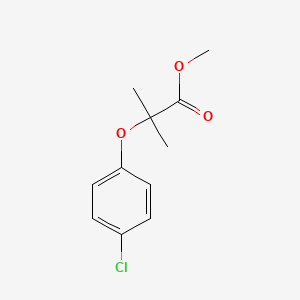

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Description

BenchChem offers high-quality Methyl 2-(4-chlorophenoxy)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-chlorophenoxy)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3/c1-11(2,10(13)14-3)15-9-6-4-8(12)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIVINXAZVEIMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)OC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203674 | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55162-41-9 | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055162419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Analytical Profile of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Executive Summary

This technical guide provides an in-depth analysis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (commonly referred to as Methyl Clofibrate ). While its ethyl ester analogue (Clofibrate) is the historically significant hypolipidemic drug, the methyl ester plays a critical role in two distinct domains: as a key analytical reference standard for quantifying the active metabolite (clofibric acid) via gas chromatography (GC), and as a pharmaceutical intermediate in structure-activity relationship (SAR) studies.

This document distinguishes the physicochemical behavior of the methyl ester from the ethyl ester, detailing its lipophilicity, hydrolysis kinetics, and specific protocols for its synthesis and detection in biological matrices.

Part 1: Molecular Identity & Structural Analysis

The molecule belongs to the fibrate class of peroxisome proliferator-activated receptor alpha (PPAR

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate |

| Common Name | Methyl Clofibrate |

| CAS Registry Number | 55162-41-9 |

| Molecular Formula | C |

| SMILES | COC(=O)C(C)(C)Oc1ccc(Cl)cc1 |

| InChI Key | TXCGAZHTZHNUAI-UHFFFAOYSA-N |

Structural Conformation & Steric Implications

Unlike the ethyl ester (Clofibrate), the methyl ester possesses a slightly smaller steric footprint around the carbonyl carbon. This subtle difference influences the rate of enzymatic hydrolysis by carboxylesterases (CES). The gem-dimethyl group at the

Part 2: Physicochemical Profile[4][5]

The following data aggregates experimental values and high-confidence predictive models (where experimental data for the specific methyl analogue is limited, comparative values to the ethyl ester are noted for context).

Core Physical Properties[4]

| Property | Value / Range | Contextual Note |

| Molecular Weight | 228.67 g/mol | ~14 Da less than Clofibrate (Ethyl).[1] |

| Physical State | Colorless to pale yellow oil | At standard temperature/pressure (STP). |

| Boiling Point | 289.3 ± 13.0 °C | Predicted at 760 mmHg. High thermal stability. |

| Melting Point | < 25 °C | Exists as a liquid at room temperature. |

| Density | 1.18 ± 0.1 g/cm | Slightly denser than water. |

| Refractive Index | 1.512 | Useful for purity checks via refractometry. |

Solubility & Lipophilicity (ADME Relevance)

Understanding the lipophilicity is crucial for predicting membrane permeability and retention times in Reversed-Phase HPLC.

-

LogP (Octanol/Water): 3.42 (Predicted).

-

Interpretation: Highly lipophilic. It will readily cross biological membranes but requires organic co-solvents (e.g., DMSO, Methanol) for aqueous assay preparation.

-

-

Water Solubility: Insoluble (~15 mg/L at 25°C).

-

Organic Solubility: Miscible with Ethanol, Acetone, Chloroform, and Ethyl Acetate.

Part 3: Chemical Stability & Reactivity

Hydrolysis Kinetics (Metabolic Activation)

Methyl clofibrate functions as a prodrug in biological systems, rapidly hydrolyzing to the active Clofibric Acid .

Mechanism:

The hydrolysis is catalyzed by esterases (primarily CES1 in the liver). While the mechanism follows standard B

Stability in Solution

-

Neutral pH (7.4): Stable for >24 hours at 25°C.

-

Acidic pH (<2): Stable.

-

Basic pH (>10): Susceptible to saponification.

-

Photostability: The chlorophenoxy moiety is sensitive to UV degradation over prolonged exposure; store in amber vials.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl Clofibrate (Fischer Esterification)

Purpose: Production of high-purity standard for GC-MS calibration.

Reagents:

-

Clofibric Acid (CAS 882-09-7)[2]

-

Methanol (Anhydrous)

-

Sulfuric Acid (Catalytic, conc.)

Step-by-Step Workflow:

-

Dissolution: Dissolve 5.0 g of Clofibric Acid in 50 mL of anhydrous Methanol in a round-bottom flask.

-

Catalysis: Add 0.5 mL of concentrated H

SO -

Reflux: Attach a reflux condenser and heat the mixture to 65°C (methanol boiling point) for 4 hours.

-

Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

-

-

Work-up: Cool to room temperature. Evaporate excess methanol under reduced pressure.

-

Extraction: Redissolve residue in Ethyl Acetate (50 mL). Wash with NaHCO

(sat. aq.) to remove unreacted acid, then with Brine. -

Drying: Dry organic layer over anhydrous MgSO

, filter, and concentrate. -

Yield: Expect ~95% yield of clear oil.

Protocol B: Analytical Detection via GC-MS

Purpose: Quantification of Methyl Clofibrate in environmental or biological samples.

Instrument Parameters:

-

Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Injector: Splitless mode @ 250°C.

-

Oven Program:

-

Initial: 60°C (hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Final: 280°C (hold 5 min).

-

-

MS Detection: Electron Impact (EI) mode, 70 eV.

-

Key Ions (m/z):

-

128 (Base Peak, Chlorophenol fragment)

-

169 (Chlorophenoxy fragment)

-

228 (Molecular Ion M

)

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6918953, Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Methyl 2-(4-chlorophenoxy)-2-methylpropionate Mass Spectrum. Retrieved from [Link]

-

Emudianughe, T. S., et al. (1983). The metabolism and elimination of clofibrate and clofibric acid. (Contextual reference for hydrolysis mechanisms). Retrieved from [Link]

Sources

The Structural Elucidation of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate and its Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, a key derivative of clofibric acid, and its analogues. Fibrates, as a class of drugs, have long been a cornerstone in the management of dyslipidemia.[1][2] Their mechanism of action, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), is intrinsically linked to their three-dimensional molecular architecture.[1][2] A profound understanding of the crystal structure of these compounds is therefore paramount for the rational design of novel, more efficacious lipid-lowering agents. This document delves into the synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis of the title compound and its derivatives. We will explore the nuances of its molecular geometry, conformational flexibility, and the landscape of its intermolecular interactions, which collectively govern its solid-state properties and, by extension, its bioavailability and therapeutic efficacy.

Introduction: The Enduring Significance of Fibrates in Cardiovascular Therapeutics

Cardiovascular diseases remain a leading cause of mortality worldwide, with dyslipidemia being a major modifiable risk factor. Fibrates, derivatives of phenoxyisobutyric acid, have been a mainstay in the pharmacological arsenal against hyperlipidemia for decades.[1] The parent compound, clofibric acid, and its various ester prodrugs, such as clofibrate (ethyl ester) and fenofibrate, effectively modulate lipid metabolism by activating PPAR-α.[1][2] This nuclear receptor plays a pivotal role in the regulation of genes involved in fatty acid oxidation and lipoprotein metabolism.

The therapeutic efficacy of a drug is not solely dependent on its intrinsic pharmacological activity but is also profoundly influenced by its physicochemical properties, which are in turn dictated by its solid-state structure. The crystal packing, polymorphism, and intermolecular interactions of an active pharmaceutical ingredient (API) can significantly impact its solubility, dissolution rate, stability, and manufacturability. For researchers in drug development, a granular understanding of the crystal structure of a lead compound is therefore not merely an academic exercise but a critical component of the drug design and development pipeline.

This guide focuses on Methyl 2-(4-chlorophenoxy)-2-methylpropanoate, a methyl ester of clofibric acid. While its ethyl counterpart, clofibrate, has been more extensively studied, the methyl derivative serves as a valuable model system for understanding the fundamental structural features of this important class of compounds.

Synthesis and Spectroscopic Characterization

The synthesis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate can be readily achieved through the esterification of its parent carboxylic acid, 2-(4-chlorophenoxy)-2-methylpropanoic acid (clofibric acid). A general and efficient method involves the reaction of clofibric acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

-

Reaction Setup: To a solution of 2-(4-chlorophenoxy)-2-methylpropanoic acid (1.0 eq.) in methanol (10 vol.), add concentrated sulfuric acid (0.1 eq.) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dilute the residue with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Final Product: Purify the crude product by column chromatography on silica gel to afford Methyl 2-(4-chlorophenoxy)-2-methylpropanoate as a solid.

Spectroscopic Characterization

The synthesized compound should be thoroughly characterized by standard spectroscopic techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenoxy group, a singlet for the two methyl groups at the quaternary center, and a singlet for the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the ether linkage.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the quaternary carbon, the methyl carbons, the carbonyl carbon of the ester, and the methoxy carbon.

-

FT-IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹.[3][4] Characteristic C-O stretching bands for the ether and ester linkages, as well as aromatic C-H and C=C stretching vibrations, will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (228.67 g/mol for C₁₁H₁₃ClO₃), along with a characteristic isotopic pattern for the presence of a chlorine atom.

Crystal Structure Analysis

The definitive determination of the three-dimensional arrangement of atoms in a molecule is achieved through single-crystal X-ray diffraction. The crystal structure of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is available in the Crystallography Open Database (COD) under the identifiers 2007025 and 2007026.[5] While a detailed analysis of these specific entries is beyond the scope of this guide without direct access to the CIF files, we can infer the key structural features by examining closely related derivatives.

Molecular Geometry

The molecular structure of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is characterized by a central quaternary carbon atom bonded to a 4-chlorophenoxy group, two methyl groups, and a methyl ester moiety. The geometry around the ester group is expected to be planar. The molecule possesses considerable conformational flexibility, primarily due to rotation around the C-O ether linkage and the C-C bond connecting the quaternary center to the ester group.

Table 1: Expected Bond Lengths and Angles for Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

| Parameter | Expected Value (Å or °) | Rationale |

| C-Cl Bond Length | ~1.74 Å | Typical for an aromatic C-Cl bond. |

| C=O Bond Length | ~1.20 Å | Characteristic of an ester carbonyl group. |

| C-O (ester) Bond Length | ~1.34 Å | Single bond with partial double bond character. |

| C-O (ether) Bond Length | ~1.37 Å | Typical for an aryl-alkyl ether. |

| C-C-O (ester) Bond Angle | ~110° | Tetrahedral geometry with some deviation. |

| O-C=O Bond Angle | ~125° | sp² hybridization of the carbonyl carbon. |

Conformational Analysis

The overall shape of the molecule is determined by the torsion angles around the rotatable bonds. The dihedral angle between the plane of the 4-chlorophenyl ring and the plane of the ester group is a critical conformational parameter. In related structures, this angle can vary significantly, influencing the crystal packing and intermolecular interactions.

Caption: Molecular Structure of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate.

Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate and its derivatives is primarily governed by weaker intermolecular interactions, such as van der Waals forces and dipole-dipole interactions. The presence of the chlorine atom allows for the possibility of halogen bonding, which can play a significant role in directing the crystal packing. Furthermore, C-H···O interactions involving the methyl and aromatic protons and the oxygen atoms of the ester group are expected to be prevalent. The overall packing arrangement will seek to maximize attractive interactions while minimizing steric repulsion, leading to a dense and stable crystal lattice.

Computational Modeling and Structural Insights

In conjunction with experimental data, computational modeling techniques, such as Density Functional Theory (DFT), can provide valuable insights into the structural and electronic properties of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate.

Workflow for Computational Structural Analysis

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Chlorophenoxy)-2-methylpropanoate | C10H10ClO3- | CID 6918953 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Environmental Fate and Degradation Mechanisms of Chlorophenoxy Herbicides

Executive Summary

This guide provides a rigorous technical analysis of the environmental fate, metabolic pathways, and degradation kinetics of chlorophenoxy herbicides, specifically focusing on 2,4-D (2,4-Dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid). Designed for research scientists and development professionals, this document synthesizes mechanistic organic chemistry with standardized regulatory protocols (OECD).

The stability of the ether linkage in these compounds represents a critical divergence point between mammalian pharmacokinetics (where it is often metabolically stable) and soil microbiology (where specialized dioxygenases drive rapid mineralization). Understanding this distinction is vital for predicting environmental persistence and designing robust residue analysis workflows.

Molecular Architecture & Physicochemical Properties

The environmental mobility of chlorophenoxy compounds is dictated by their ionization state. As weak acids, they exist primarily as anions in neutral environmental matrices, driving high water solubility and low sorption coefficients (

Table 1: Comparative Physicochemical Properties

| Compound | Structure | pKa (Acid) | Log | Water Solubility (20°C) | Environmental Mobility |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | 2.87 | -0.82 | 23,180 mg/L | High (Leaching Risk) |

| MCPA | 2-methyl-4-chlorophenoxyacetic acid | 3.07 | -0.71 | 29,390 mg/L | High |

| Mecoprop-P | (R)-2-(4-chloro-2-methylphenoxy)propanoic acid | 3.78 | -0.19 | 860 mg/L | Moderate-High |

Note: Data represents the free acid forms. Commercial formulations (esters/salts) hydrolyze rapidly (<24h) to these acid equivalents in moist soils.

Biotic Transformation: The tfd Pathway

The primary degradation route for chlorophenoxy herbicides in soil is aerobic microbial metabolism. Unlike mammalian metabolism, which typically relies on Cytochrome P450 for oxidative dealkylation, soil bacteria (e.g., Cupriavidus necator JMP134) utilize a specialized

Mechanism of Action[2]

-

Ether Cleavage (Rate-Limiting Step): The enzyme TfdA catalyzes the oxidative cleavage of the ether bond, converting 2,4-D into 2,4-Dichlorophenol (2,4-DCP) and glyoxylate. This is the critical "activation" step that renders the ring susceptible to further attack.

-

Ring Hydroxylation: TfdB (a flavoprotein monooxygenase) hydroxylates 2,4-DCP to form 3,5-Dichlorocatechol.

-

Ortho-Cleavage: The aromatic ring is cleaved by TfdC (chlorocatechol 1,2-dioxygenase), leading to eventual mineralization into succinate and adipate.

Pathway Visualization

Figure 1: The catabolic pathway of 2,4-D via the tfd gene cluster. The conversion to 2,4-DCP is the primary regulatory step in bacterial degradation.

Abiotic Degradation: Photolysis & Hydrolysis

While biotic pathways dominate soil dissipation, abiotic mechanisms are critical in aqueous environments.

-

Hydrolysis: The ether linkage in 2,4-D and MCPA is chemically stable at pH 5–9. Hydrolysis is negligible for the acid forms. However, ester formulations (e.g., 2,4-D 2-ethylhexyl ester) undergo rapid hydrolysis (

hours) to the parent acid. -

Photolysis: 2,4-D absorbs UV light (maxima at 230 nm and 283 nm). In surface waters, direct photolysis leads to:

-

Reductive dechlorination (replacement of Cl with H).

-

Photonucleophilic substitution (replacement of Cl with OH).

-

Cleavage of the acetic acid side chain.

-

Experimental Protocol: Aerobic Soil Metabolism (OECD 307)[3]

To determine the half-life (

Phase 1: System Setup

-

Soil Selection: Select at least four soils varying in pH (5.0–8.0), Organic Carbon (0.5–2.5%), and texture (Sand/Loam/Clay).

-

Sieving: Sieve fresh field soil to 2 mm. Critical: Do not air-dry completely; maintain indigenous microbial viability.

-

Acclimatization: Incubate soil at 20°C ± 2°C in the dark for 7 days prior to treatment to stabilize microbial respiration.

Phase 2: Application & Incubation

-

Test Substance: Use

C-ring-labeled 2,4-D (radiopurity >98%). Ring labeling is essential to track the aromatic moiety if the side chain is cleaved. -

Dosing: Apply the test substance dissolved in a minimal volume of water to achieve a concentration equivalent to the maximum field application rate (approx. 0.2 – 1.0 mg/kg soil).

-

Moisture Control: Adjust soil moisture to 40–60% of Maximum Water Holding Capacity (WHC) .

-

Expert Insight: Fluctuations in moisture drastically alter TfdA activity. Use biometer flasks with NaOH traps to capture evolved

CO

-

Phase 3: Sampling & Extraction

At intervals (0, 1, 3, 7, 14, 30, 60, 90 days):

-

Extraction: Extract soil samples 3x with Acetonitrile:Water:Formic Acid (80:19:1 v/v) .

-

Why Acid? Acidification suppresses ionization of the carboxylic acid group, improving solubility in organic solvents and recovery from soil binding sites.

-

-

Combustion: Combust the post-extraction soil solids (PES) to quantify Non-Extractable Residues (NER).

-

Mass Balance: Total recovery (Extract + NER + CO

) must fall between 90–110% to be valid.

Analytical Methodology: LC-MS/MS Parameters

For the detection of chlorophenoxy acids in environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode is the gold standard.[2]

Rationale for ESI Negative Mode

Chlorophenoxy herbicides possess a carboxylic acid moiety (pKa ~2.8–3.1). In negative mode, they readily deprotonate to form

Table 2: Optimized LC-MS/MS Acquisition Parameters

| Parameter | Setting | Note |

| Column | C18 (e.g., 2.1 x 100mm, 1.8 µm) | Reversed-phase retention requires acidic mobile phase. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid keeps analyte neutral on column (better peak shape). |

| Mobile Phase B | Acetonitrile (or MeOH) | ACN provides sharper peaks for these compounds. |

| Ionization Source | ESI Negative ( | Critical for carboxylic acids. |

| Capillary Voltage | 2.5 – 3.0 kV | Lower voltage reduces arcing in negative mode. |

Table 3: MRM Transitions (Multiple Reaction Monitoring)

| Analyte | Precursor Ion ( | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |

| 2,4-D | 219.0 | 161.0 (Dichlorophenol) | 125.0 | 15 - 20 |

| MCPA | 199.0 | 141.0 (Chloro-cresol) | 105.0 | 15 - 18 |

| Mecoprop | 213.0 | 141.0 | 71.0 | 12 - 15 |

Note: The primary transition usually corresponds to the loss of the acetate side chain (

References

-

United States Environmental Protection Agency (EPA). (2005).[3] Reregistration Eligibility Decision (RED) for 2,4-D.[4] Washington, D.C. [Link]

-

OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

Pieper, D. H., et al. (2010). Genetics of degradation of phenoxyalkanoic acid herbicides.[5][6] University of Minnesota Biocatalysis/Biodegradation Database. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 24d.info [24d.info]

- 5. Removal and Ecotoxicity of 2,4-D and MCPA in Microbial Cultures Enriched with Structurally-Similar Plant Secondary Metabolites | MDPI [mdpi.com]

- 6. Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological profile of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

The following technical guide provides an in-depth toxicological profile of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (Methyl Clofibrate).

Executive Summary

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS: 14901-42-9), commonly referred to as Methyl Clofibrate , is the methyl ester analog of the hypolipidemic agent Clofibrate. While Clofibrate (the ethyl ester) is the historically marketed pharmaceutical, the methyl ester serves as a critical reference standard in analytical toxicology, a synthesis intermediate, and a model compound for studying fibrate ester hydrolysis.

Its toxicological profile is inextricably linked to its rapid metabolic conversion to Clofibric Acid (the active pharmacophore) and methanol. Consequently, its systemic toxicity mirrors that of Clofibrate, characterized by Peroxisome Proliferator-Activated Receptor alpha (PPAR

Key Hazard Classifications:

-

Target Organ Toxicity: Liver (Hepatocellular hypertrophy).

-

Mechanism: PPAR

Agonist. -

Environmental: Persistent organic pollutant (via Clofibric acid).

Chemical Identity & Physicochemical Properties

Understanding the lipophilicity and hydrolytic stability of the methyl ester is crucial for predicting its absorption and environmental fate.

| Property | Data | Relevance |

| IUPAC Name | Methyl 2-(4-chlorophenoxy)-2-methylpropanoate | Official nomenclature |

| Synonyms | Methyl Clofibrate; Clofibric acid methyl ester | Common usage |

| Molecular Formula | C | Stoichiometry |

| Molecular Weight | 242.69 g/mol | Dosage calculation |

| LogP (Octanol/Water) | ~3.2 - 3.6 | High lipophilicity; facilitates rapid membrane crossing |

| Water Solubility | Low (mg/L range) | Requires organic solvents (DMSO/Ethanol) for in vitro assays |

| Boiling Point | ~146 °C (at 12 mmHg) | Volatility consideration |

Toxicokinetics (ADME)

The toxicity of Methyl Clofibrate is driven by its "prodrug-like" behavior. It is not the ultimate toxicant; rather, it is a delivery vehicle for Clofibric acid.

Absorption

Due to its high lipophilicity (LogP > 3), Methyl Clofibrate is rapidly absorbed via the gastrointestinal tract upon oral administration and through dermal routes.

Metabolism (The Bioactivation Step)

Upon entering systemic circulation or passing through the liver, the ester bond is cleaved by non-specific carboxylesterases (CES).

-

Reaction: Methyl Clofibrate + H

O -

Toxicological Implication: The release of methanol is stoichiometrically equivalent to the drug dose. However, at typical experimental doses (e.g., mg/kg range), the methanol burden is metabolically negligible compared to toxic methanol exposure limits. The toxicity is driven by Clofibric Acid .

Distribution & Excretion

-

Protein Binding: Clofibric acid is highly bound to plasma albumin (>95%), which can displace other acidic drugs (e.g., warfarin), leading to drug-drug interaction toxicity.

-

Elimination: Clofibric acid is conjugated with glucuronic acid (UDP-glucuronosyltransferase) and excreted via kidneys.

Metabolic Pathway Diagram

Figure 1: Metabolic hydrolysis of Methyl Clofibrate to its active form, Clofibric Acid.

Mechanism of Action: PPAR Activation

Methyl Clofibrate (via Clofibric acid) acts as a ligand for PPAR

-

Binding: Ligand binds to PPAR

in the hepatocyte nucleus. -

Heterodimerization: PPAR

forms a complex with the Retinoid X Receptor (RXR). -

Transcription: The complex binds to Peroxisome Proliferator Response Elements (PPRE) on DNA.

-

Effect: Upregulation of genes for fatty acid

-oxidation (e.g., ACOX1) and downregulation of ApoC-III.

Toxicological Consequence (Rodents vs. Humans): In rodents, this pathway leads to massive proliferation of peroxisomes, hepatomegaly, and oxidative stress, eventually causing hepatocellular carcinoma. Crucially, humans are refractory to this peroxisome proliferation effect , making rodent carcinogenicity data of limited relevance to human cancer risk, though hepatotoxicity remains a concern.

Toxicological Profile

Acute Toxicity

-

Oral LD50 (Rat): Estimated >1,200 mg/kg (Based on Clofibrate data).

-

Symptoms: Somnolence, gastrointestinal distress, and ataxia at high doses.

-

Dermal: Mild irritant. Not a potent sensitizer.

Repeat-Dose Toxicity (Chronic)

-

Hepatic: The primary target. Significant increase in liver weight (hepatomegaly) and induction of cytochrome P450 enzymes (specifically CYP4A family).

-

Renal: Potential for increased kidney weight and hyaline droplet accumulation in male rats (

2u-globulin nephropathy mechanism). -

Musculoskeletal: Fibrates are associated with myopathy and rhabdomyolysis, particularly when co-administered with statins.

Reproductive & Developmental Toxicity

-

Teratogenicity: Clofibrate studies indicate no gross structural malformations, but potential for delayed skeletal ossification at maternally toxic doses.

-

Lactation: Clofibric acid is excreted in milk; exposure to neonates can cause "fibrate syndrome" (hypoglycemia, acidosis).

Experimental Protocols

For researchers validating the toxicity or activity of Methyl Clofibrate, the following protocols ensure robust data generation.

Protocol A: In Vitro Ester Hydrolysis Assay

Objective: Determine the half-life of Methyl Clofibrate in plasma to confirm rapid conversion to the active acid.

-

Preparation: Prepare a 10 mM stock of Methyl Clofibrate in DMSO.

-

Incubation: Spike pooled rat/human liver microsomes (0.5 mg protein/mL) or plasma with Methyl Clofibrate (final conc. 10

M). -

Conditions: Incubate at 37°C in phosphate buffer (pH 7.4).

-

Sampling: At t=0, 5, 10, 30, and 60 min, remove 50

L aliquots. -

Quenching: Add 150

L ice-cold Acetonitrile (containing internal standard, e.g., Fenofibric acid). -

Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS monitoring the transition for Methyl Clofibrate vs. Clofibric Acid.

-

Calculation: Plot ln[concentration] vs. time to determine

and

Protocol B: PPAR Reporter Gene Assay

Objective: Quantify the potency of Methyl Clofibrate (active metabolite) on the receptor.

-

Transfection: Cotransfect HEK293 cells with:

-

Expression plasmid for human PPAR

. -

PPRE-Luciferase reporter plasmid.

-

-

Treatment: 24h post-transfection, treat cells with Methyl Clofibrate (0.1 - 100

M). Include Wy-14643 as a positive control. -

Measurement: Lyse cells after 24h treatment and add Luciferase substrate.

-

Data: Measure luminescence. Normalize to Renilla luciferase (transfection control).

-

Validation: A dose-dependent increase in luminescence confirms agonist activity.

Mechanism Visualization

Figure 2: PPAR-alpha signaling pathway leading to gene transcription and species-specific toxicity.

Environmental Toxicology

Methyl Clofibrate and its acid metabolite are chemically stable and persistent in the environment.

-

Aquatic Toxicity: Clofibric acid is frequently detected in wastewater effluents.

-

Ecotox Data:

-

LC50 (Fish, 96h): >100 mg/L (Low acute toxicity).

-

Chronic: Potential endocrine disruption in fish populations at environmentally relevant concentrations.

-

References

-

PubChem. (2024). Compound Summary: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate. National Library of Medicine. [Link]

-

International Agency for Research on Cancer (IARC). (1996). Clofibrate & Clofibric Acid: Monographs on the Evaluation of Carcinogenic Risks to Humans. Vol 66. [Link]

-

Cattley, R. C., et al. (1998). Peroxisome Proliferator-Activated Receptor alpha (PPARalpha) Agonists: Species Differences in Hepatocarcinogenesis. Toxicologic Pathology. [Link]

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Clofibric Acid (Analog Read-across). [Link]

-

Emke, E., et al. (2015). Environmental Risk Assessment of Clofibric Acid. Environmental Toxicology and Pharmacology. [Link]

Methodological & Application

Application of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate in broadleaf weed control

Executive Summary

This technical guide details the application protocols for Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS: 55162-41-9), also known as Methyl Clofibrate . While structurally analogous to the commercial herbicide Mecoprop (MCPP), this compound lacks the ring-methyl group found in MCPP. It functions as a systemic auxinic herbicide (Group 4) , acting as a pro-herbicide that hydrolyzes within plant tissues to its active acid form (Clofibric acid).

This guide is designed for researchers and product development scientists evaluating this specific ester for broadleaf weed management. It covers chemical profiling, formulation strategies, dose-response protocols, and mechanism-of-action validation.

Part 1: Chemical Profile & Mechanism of Action

Chemical Identity

-

IUPAC Name: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate[1][2]

-

Common Name: Methyl Clofibrate

-

Molecular Formula: C₁₁H₁₃ClO₃

-

Functional Class: Phenoxy-propionate ester (Auxin mimic)

-

Solubility: Low water solubility; high solubility in organic solvents (Acetone, Methanol, DMSO) and oils.

Mechanism of Action (MOA)

Upon foliar application, the methyl ester facilitates rapid cuticle penetration due to its lipophilic nature. Once inside the cytosol, it is hydrolyzed by carboxylesterases into Clofibric acid (the active free acid).

The free acid mimics the natural plant hormone Indole-3-acetic acid (IAA), but at supraphysiological levels. It binds to the TIR1/AFB receptor complex, triggering the ubiquitination and degradation of Aux/IAA transcriptional repressors . This releases Auxin Response Factors (ARFs) , leading to uncontrolled gene expression, chaotic growth (epinasty), vascular tissue disruption, and eventual plant death.

Figure 1: Signal transduction pathway of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate from application to herbicidal effect.

Part 2: Formulation & Preparation Protocols

Critical Note: As a methyl ester, this compound is volatile and lipophilic. Proper emulsification is required for aqueous spray applications.

Standard Stock Solution (100 mM)

For laboratory and greenhouse dose-response assays.

| Component | Quantity | Notes |

| Active Ingredient | 2.286 g | MW = 228.67 g/mol |

| Solvent | Acetone or DMSO | Dissolve AI completely first. |

| Total Volume | 100 mL | Bring to volume with solvent. |

| Storage | -20°C | Protect from moisture to prevent hydrolysis. |

Field Spray Emulsion (Tank Mix)

For field plot application (e.g., 1 kg a.i./ha).

-

Carrier: Water (pH 6.0–7.0). Avoid alkaline pH to prevent premature hydrolysis.

-

Adjuvant: Non-Ionic Surfactant (NIS) at 0.25% v/v or Crop Oil Concentrate (COC) at 1.0% v/v. COC is preferred for esters to maximize cuticle penetration.

-

Preparation Step:

-

Pre-dissolve the calculated amount of methyl ester in a small volume of premix solvent (e.g., Xylene or Acetone) if not using a pre-formulated EC.

-

Add surfactant to the water tank.

-

Slowly add the pre-dissolved ester while agitating.

-

Part 3: Application Protocols

Target Weeds & Timing

-

Target: Broadleaf dicots (e.g., Amaranthus spp., Chenopodium album, Ambrosia spp.).

-

Tolerance: Most grasses (monocots) are tolerant due to rapid metabolism and vascular anatomy differences.

-

-

Optimal: 2–4 leaf stage (Rosette stage for biennials).

-

Sub-optimal: Flowering/Mature (Requires higher rates; reduced efficacy).

-

Dose-Response Experiment (Greenhouse)

Use this protocol to establish the GR₅₀ (Growth Reduction 50%) for your specific weed biotype.

Experimental Design:

-

Design: Randomized Complete Block (RCB), 4 replicates.

-

Treatment Rates: 0, 1/4x, 1/2x, 1x, 2x, 4x (where 1x ≈ 500 g a.i./ha as a starting baseline based on Mecoprop data).

Step-by-Step Workflow:

-

Cultivation: Grow target weeds in 10-cm pots until 3-leaf stage.

-

Calibration: Calibrate track sprayer to deliver 200 L/ha at 200 kPa pressure using flat-fan nozzles (e.g., TeeJet 8002).

-

Application: Apply treatment series. Include an untreated control and a solvent-only control.

-

Incubation: Return plants to greenhouse (25°C/20°C day/night).

-

Assessment: Evaluate at 7, 14, and 21 Days After Treatment (DAT).

Figure 2: Experimental workflow for determining herbicidal efficacy.

Part 4: Efficacy Evaluation & Data Analysis

Visual Injury Scoring (0–100 Scale)

Assess symptoms relative to the untreated control.

| Score | Symptom Description | Physiological Basis |

| 0 | No effect | |

| 10–30 | Slight epinasty (leaf curling), petiole twisting | Auxin-induced differential growth |

| 40–60 | Severe epinasty, stem thickening, chlorosis | Vascular tissue disruption |

| 70–90 | Necrosis, apical bud death, tissue collapse | Ethylene overproduction / senescence |

| 100 | Complete plant death | Systemic failure |

Biomass Reduction Assay

-

At 21 DAT, cut all above-ground biomass at the soil line.

-

Dry samples at 65°C for 48 hours.

-

Weigh dry biomass (

). -

Calculate % Control:

Part 5: Safety & Environmental Considerations

-

Volatility: Methyl esters of phenoxy acids are volatile . Vapor drift can severely damage nearby sensitive crops (e.g., grapes, tomatoes, cotton).

-

Mitigation: Do not apply if temperatures exceed 28°C (82°F). Use Low-Drift nozzles (AI/TTI).

-

-

Equipment Cleaning: Phenoxy residues are tenacious.

-

Protocol: Triple rinse sprayer. Use a 1% Ammonia solution for the second rinse to solubilize acid residues. Leave ammonia in lines for 12 hours if possible.

-

-

Resistance Management: This is a Group 4 herbicide. Avoid repeated exclusive use. Rotate with Group 5 (PSII inhibitors) or Group 9 (Glyphosate) to prevent metabolic resistance evolution.

References

-

Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

-

Tomlin, C. D. S. (Ed.). (2009). The Pesticide Manual: A World Compendium. British Crop Production Council. (Reference for Mecoprop/Phenoxy analogs). Link

- Sterling, T. M., & Hall, J. C. (1997). Mechanism of Action of Natural Auxins and the Auxinic Herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.

-

United States Environmental Protection Agency (EPA). (2023). Technical Fact Sheet: Chlorophenoxy Herbicides. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2797 (Clofibric Acid). Link

Sources

Application Note: Precision Modulation of Auxin Signaling using Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Core Directive & Scientific Rationale

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (referred to herein as Methyl-PCIB ) is a specialized chemical probe used in plant physiology not as a growth promoter, but as a precise auxin antagonist (anti-auxin) .

Unlike synthetic auxins (e.g., 2,4-D) which mimic the natural hormone Indole-3-Acetic Acid (IAA) to overstimulate growth, Methyl-PCIB acts as a lipophilic prodrug. Upon entering the plant cell, it is hydrolyzed to p-chlorophenoxyisobutyric acid (PCIB) . The structural substitution of the alpha-carbon with two methyl groups (isobutyric moiety) creates steric hindrance that allows the molecule to bind to auxin receptors (TIR1/AFB) without triggering the conformational change required for Aux/IAA degradation.

Key Applications:

-

Auxin Signaling Inhibition: Competitive inhibition of IAA-induced transcriptional responses.

-

Cell Cycle Synchronization: Reversibly arresting cell suspension cultures in the G1 phase by depriving them of the auxin signal necessary for the G1-to-S transition.

-

Metabolic Probing: Induction of peroxisome proliferation (similar to its action as Clofibrate in mammalian systems).[1]

Mechanism of Action

To use this regulator effectively, one must understand the "Molecular Glue" hypothesis of auxin signaling.

-

Natural State (IAA): IAA binds to the TIR1 receptor, acting as a "glue" that recruits Aux/IAA repressor proteins for ubiquitination and degradation, thereby releasing ARF transcription factors to activate growth genes.

-

Inhibited State (Methyl-PCIB): The hydrolyzed PCIB competes for the TIR1 binding pocket. However, due to the gem-dimethyl group on the side chain, it cannot stabilize the interaction with Aux/IAA repressors. The repressors remain intact, and auxin-responsive genes remain silenced.

Visualization: The Competitive Antagonism Pathway

Caption: Figure 1. Mechanism of Methyl-PCIB as a competitive antagonist at the TIR1 receptor, preventing Aux/IAA degradation.

Preparation of Stock Solutions[2]

Methyl-PCIB is lipophilic and has low water solubility. Proper preparation is critical to prevent precipitation in aqueous media.

Chemical Properties:

-

MW: ~228.67 g/mol

-

Solubility: Soluble in Ethanol, DMSO, Acetone. Poorly soluble in water.

-

Stability: Stable at room temperature in solid form. Stock solutions should be stored at -20°C.[2]

Protocol: 100 mM Stock Solution

-

Weighing: Weigh 22.8 mg of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate.

-

Dissolution: Dissolve in 1.0 mL of high-grade DMSO (Dimethyl sulfoxide) or 100% Ethanol. Vortex until clear.

-

Sterilization: Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if adding to sterile culture media.

-

Storage: Aliquot into 100 µL tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

Dilution Table for Working Concentrations:

| Target Conc.[3][2][4][5][6] (µM) | Volume of 100 mM Stock | Volume of Media (mL) | Application |

| 10 µM | 10 µL | 100 | Mild inhibition / Specific signaling probe |

| 50 µM | 50 µL | 100 | Standard Root Inhibition Assay |

| 100 µM | 100 µL | 100 | Cell Cycle Synchronization (G1 Arrest) |

| 500 µM | 500 µL | 100 | Peroxisome Induction / High Stress |

Experimental Protocols

Protocol A: Root Growth Inhibition Assay (Auxin Reversibility Test)

This assay validates the anti-auxin activity by demonstrating that Methyl-PCIB inhibits root elongation, and this inhibition can be partially reversed by adding excess exogenous auxin (IAA).

Materials:

-

Arabidopsis thaliana seeds (Col-0).

-

0.5x MS (Murashige & Skoog) agar plates (1% sucrose).

-

Methyl-PCIB Stock.

-

IAA Stock (1 mM).

Workflow:

-

Plate Preparation: Prepare 4 sets of plates:

-

Control: DMSO only.

-

Treatment: 20 µM Methyl-PCIB.

-

Auxin Control: 100 nM IAA.

-

Competition: 20 µM Methyl-PCIB + 100 nM IAA.

-

-

Sowing: Surface sterilize seeds and plate them in a single row (approx. 10-15 seeds per plate).

-

Stratification: Keep plates at 4°C for 2 days in the dark.

-

Growth: Transfer to vertical growth racks (22°C, 16h light).

-

Measurement: Measure primary root length at Day 5 and Day 7 using ImageJ.

Expected Results:

-

Treatment (Methyl-PCIB): Roots will be significantly shorter than Control (agravitropic phenotype may occur).

-

Competition: Root length should be intermediate, showing that excess IAA can outcompete the inhibitor.

Protocol B: Cell Cycle Synchronization (G1 Arrest)

Methyl-PCIB is a superior tool for synchronizing plant cell suspensions compared to starvation, as it specifically blocks the auxin signal required for the G1-to-S transition without causing nutrient stress.

Target: Tobacco BY-2 cells or Arabidopsis cell suspensions.

Workflow:

-

Inoculation: Subculture cells into fresh MS media.

-

Block Induction: At 24 hours post-subculture, add Methyl-PCIB to a final concentration of 50-100 µM .

-

Incubation: Incubate cells for 24-48 hours. Cells will accumulate in the G1 phase.

-

Release (Washout):

-

Collect cells by gentle filtration or centrifugation (1000 rpm, 2 min).

-

Wash cells 3x with fresh, auxin-containing media (e.g., MS + 2,4-D or NAA) to remove Methyl-PCIB.

-

Resuspend in fresh media.

-

-

Monitoring: Collect samples every 2 hours for flow cytometry or mitotic index analysis. A synchronous burst of cell division (S-phase entry) should occur within 4-6 hours post-wash.

Protocol C: Peroxisome Proliferation (Metabolic Probe)

At high concentrations, this molecule acts similarly to Clofibrate in mammals, inducing peroxisome proliferation via ROS-mediated signaling.

Workflow:

-

Treatment: Apply 100-500 µM Methyl-PCIB to mature leaves or protoplasts.

-

Incubation: 24-72 hours.

-

Assay:

-

Enzymatic: Measure Catalase (CAT) or Acyl-CoA oxidase activity.

-

Microscopy: Stain with DAB (3,3'-diaminobenzidine) to visualize peroxisomes via catalase activity.

-

Result: Treated cells will show a 2-5 fold increase in peroxisome number/density.[7]

-

Safety & Handling

-

Hazard Classification: Irritant.

-

PPE: Wear nitrile gloves and safety glasses. The methyl ester is lipophilic and can penetrate skin; handle DMSO solutions with extreme care.

-

Disposal: Collect all liquid waste containing the compound. Do not pour down the drain. Incinerate according to chemical waste regulations.

References

-

Oono, Y., et al. (2003). p-Chlorophenoxyisobutyric acid impairs auxin response in Arabidopsis root. Plant Physiology, 133(3), 1135-1147. Link

-

Palma, J. M., et al. (1991). Peroxisome proliferation and oxidative stress mediated by activated oxygen species in plant peroxisomes.[7] Archives of Biochemistry and Biophysics, 287(1), 68-74. Link

- del Pozo, J. C., et al. (2002).The ubiquitin-protein ligase SCF(TIR1) targets the Aux/IAA transcriptional repressors for ubiquitin-mediated proteolysis. Science, 296(5577), 2420-2420. (Contextual grounding for TIR1 mechanism).

- Nito, K., et al. (2002).Spatial distribution of the peroxisomal transition signal 1 receptor Pex5p in Arabidopsis thaliana. Plant and Cell Physiology, 43(11), 1269-1276.

Sources

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Plant Nutrition :: Plant Growth Regulators [agritech.tnau.ac.in]

- 5. Flavonol‐mediated stabilization of PIN efflux complexes regulates polar auxin transport | The EMBO Journal | Springer Nature Link [link.springer.com]

- 6. Properties of peroxisomes and their induction by clofibrate in normal adult rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferation and oxidative stress mediated by activated oxygen species in plant peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Gas chromatography analysis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate residues

Application Note: Advanced Protocol for the Analysis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate Residues by Gas Chromatography

Introduction & Scope

This application note details the quantitative analysis of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (commonly referred to as Methyl Clofibrate ). This analyte is the methyl ester derivative of Clofibric Acid , the pharmacologically active metabolite of lipid-regulating drugs such as Clofibrate, Etofibrate, and Etofylline Clofibrate.

Clofibric acid is a persistent organic pollutant (POP) frequently detected in wastewater, surface water, and biological matrices due to its high mobility and resistance to biodegradation. Because the carboxylic acid moiety renders the parent compound polar and non-volatile, it must be derivatized into its methyl ester form to be amenable to Gas Chromatography (GC).

Target Audience:

-

Environmental Chemists monitoring pharmaceutical residues in water systems.

-

Bioanalytical Researchers performing pharmacokinetic (PK) studies.

-

QC Analysts validating drug substance impurities.

Core Analytical Challenge: The primary challenge lies in the quantitative conversion of trace-level Clofibric acid into Methyl Clofibrate without degradation or loss, followed by selective detection in complex matrices. This protocol utilizes Solid Phase Extraction (SPE) followed by Methylation and GC-MS (SIM mode) or GC-ECD analysis.

Analytical Strategy & Mechanism

To ensure high sensitivity (ppb/ppt levels) and selectivity, the method relies on three pillars:

-

Matrix Isolation (SPE): Concentration of the acidic analyte from aqueous matrices using a polymeric sorbent (HLB or C18) at acidic pH.

-

Chemical Derivatization: Conversion of the carboxylic acid to the methyl ester.

-

Reaction:

-

Rationale: Methylation reduces polarity, eliminates hydrogen bonding, and lowers the boiling point, significantly improving peak shape and volatility for GC.

-

-

Selective Detection:

-

GC-MS (SIM): Monitors specific ions (m/z 128, 169, 228) for positive identification.

-

GC-ECD: Exploits the electronegative chlorine atom for high-sensitivity screening.

-

Experimental Protocol

Reagents & Standards

-

Analyte Standard: Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS: 55162-41-9).

-

Precursor Standard: Clofibric Acid (CAS: 882-09-7).

-

Internal Standard (IS): 2,4-Dichlorophenoxyacetic acid methyl ester (2,4-D Methyl Ester) or Isotopically labeled Methyl Clofibrate (

). -

Derivatization Reagent: 14% Boron Trifluoride (

) in Methanol (preferred for safety over Diazomethane). -

Solvents: HPLC-grade Methanol, MTBE (Methyl tert-butyl ether), Hexane, Acetone.

Sample Preparation (Water Matrix)

Step 1: Pre-treatment

-

Filter 500 mL of water sample through a 0.45 µm glass fiber filter.

-

Acidify filtrate to pH 2.0 using concentrated

to suppress ionization of the acid (pKa ~ 3.0), ensuring retention on the SPE cartridge. -

Spike with Internal Standard (IS) to a final concentration of 100 ng/L.

Step 2: Solid Phase Extraction (SPE)

-

Conditioning: Pass 6 mL Methanol followed by 6 mL ultrapure water (pH 2.0) through an Oasis HLB (200 mg) or C18 cartridge.

-

Loading: Load the acidified sample at a flow rate of 5–10 mL/min.

-

Washing: Wash with 5 mL of 5% Methanol in water to remove polar interferences. Dry the cartridge under vacuum for 20 minutes (Critical step to prevent moisture interference during derivatization).

-

Elution: Elute analytes with 2 x 3 mL of Methanol.

Step 3: Derivatization (Methylation)

-

Evaporate the methanolic eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Add 1 mL of 14%

-Methanol . -

Cap the vial tightly and heat at 60°C for 30 minutes .

-

Note: Ensure the vial is hermetically sealed to prevent loss of the volatile methyl ester formed.

-

-

Cool to room temperature.

-

Add 2 mL of Hexane and 2 mL of saturated NaCl solution (to facilitate phase separation).

-

Vortex for 1 minute and centrifuge at 2000 rpm for 3 minutes.

-

Transfer the upper organic layer (Hexane containing Methyl Clofibrate) to a GC vial containing anhydrous

.

Gas Chromatography Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

| Parameter | Setting | Rationale |

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) | Low-polarity phase ideal for separating methyl esters. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for GC-MS; ensures stable retention times. |

| Injection | 1 µL, Splitless (Pulse Pressure 25 psi for 0.5 min) | Maximizes sensitivity for trace residues. |

| Inlet Temp | 250°C | Ensures rapid volatilization of the ester. |

| Oven Program | 60°C (1 min) | Fast ramp removes solvent; slow ramp separates analyte from matrix interferences. |

| Transfer Line | 280°C | Prevents condensation before the MS source. |

Mass Spectrometry Detection (SIM Mode)

Operate in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for quantification.[1][2]

| Analyte | Retention Time (approx) | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |

| Methyl Clofibrate | 12.4 min | 128 | 169 | 228 (M+) |

| IS (2,4-D Me) | 13.1 min | 199 | 234 | 175 |

-

m/z 228: Molecular ion (

). -

m/z 169: Loss of carboxymethyl group (

). -

m/z 128: 4-chlorophenol cation (Characteristic fragment).

Workflow Visualization

The following diagram illustrates the critical path from sample extraction to data acquisition.

Figure 1: Analytical workflow for the determination of Methyl Clofibrate residues.

Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following validation criteria must be met (based on ICH Q2(R1) guidelines):

-

Linearity: Calibrate using Methyl Clofibrate standards in hexane from 10 ng/L to 1000 ng/L.

should be -

Recovery: Spike blank water with Clofibric acid at 50 and 500 ng/L. Process through the full SPE + Derivatization workflow.

-

Acceptance Criteria: 70% – 120% recovery. This validates both the extraction efficiency and the methylation completeness.

-

-

Limit of Quantitation (LOQ): Typically 5–10 ng/L in water matrices using SIM mode.

-

Blank Check: Inject a hexane blank after high-concentration standards to monitor carryover, as methyl esters can be sticky in dirty liners.

Troubleshooting Guide:

-

Low Recovery: Often due to incomplete methylation. Ensure the

reagent is fresh and the reaction vial is sealed tight. Moisture in the SPE eluate can also quench the reaction. -

Tailing Peaks: Indicates active sites in the GC liner or column. Replace the liner and trim the column guard.

References

-

United States Environmental Protection Agency (EPA). (2010). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS. (Contextual reference for PPCP extraction). Link

-

Ternes, T. A. (1998). Occurrence of drugs in German sewage treatment plants and rivers. Water Research, 32(11), 3245-3260. (Foundational paper on Clofibric acid methylation and GC analysis). Link

-

Farré, M., et al. (2005). Determination of drugs in surface water and wastewater by solid-phase extraction and liquid chromatography–mass spectrometry. Journal of Chromatography A, 1093(1-2), 89-98. (Comparison of extraction techniques). Link

-

Sigma-Aldrich. (2023). Derivatization Reagents for GC: Acylation, Alkylation, and Silylation. (Technical guide on BF3-Methanol usage). Link

Sources

Application Notes & Protocols: Ethyl 2-(4-bromophenoxy)-2-methylpropanoate as a Versatile Precursor for the Synthesis of Novel Aryloxyphenoxypropionate (AOPP) Herbicides

Abstract: This document provides comprehensive application notes and detailed experimental protocols for utilizing Ethyl 2-(4-bromophenoxy)-2-methylpropanoate as a key intermediate in the synthesis of novel herbicidal compounds. The focus is on the aryloxyphenoxypropionate (AOPP) class of herbicides, which are critical in modern agriculture for their selective control of graminaceous weeds.[1][2] These compounds primarily function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, a crucial component in the biosynthesis of fatty acids in susceptible grass species.[2][3] The strategic placement of the bromo-substituent on the phenoxy ring of the starting material serves as a versatile chemical handle for introducing diverse heterocyclic or aromatic moieties through cross-coupling reactions, enabling the exploration of new chemical space for herbicidal activity.

Introduction: Strategic Rationale for Synthesis

The AOPP class of herbicides, often referred to as "fops," are post-emergence herbicides widely used for controlling annual and perennial grasses in broad-leaved crops.[2][4] The herbicidal efficacy of these molecules is highly dependent on their stereochemistry, with the (R)-enantiomer typically being the more biologically active form.[3][5]

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate is not a direct precursor to most commercially available AOPP herbicides. However, its structure presents a unique opportunity for synthetic diversification. Traditional AOPP synthesis often involves the coupling of a 4-hydroxyphenoxypropionate derivative with a halogenated heterocycle.[5] In this guide, we leverage the inverse strategy: using the bromo-functionalized phenoxypropionate as a stable, readily available platform for coupling with various hydroxyl-containing aromatic or heterocyclic systems. This approach opens pathways to novel derivatives that may exhibit improved efficacy, a broader weed control spectrum, or alternative resistance management profiles.

The core synthetic strategy detailed herein involves two primary stages:

-

Saponification (Hydrolysis): Conversion of the starting ethyl ester into the corresponding carboxylic acid. This step increases the versatility of the intermediate, as the carboxylic acid can be readily converted into various esters or amides in subsequent steps.

-

Nucleophilic Aromatic Substitution (SNA_r_): Coupling of the resulting 2-(4-bromophenoxy)-2-methylpropanoic acid with a hydroxylated heterocycle. This key step forms the characteristic diaryl ether linkage found in many AOPP herbicides.

Core Synthetic Workflow

The overall synthetic pathway is designed to be robust and adaptable for the synthesis of a library of potential herbicidal compounds.

Caption: General workflow for synthesizing AOPP herbicides from the starting material.

Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Saponification of Ethyl 2-(4-bromophenoxy)-2-methylpropanoate

Rationale: The conversion of the ethyl ester to the carboxylic acid is a fundamental step. The carboxylate anion formed under basic conditions is unreactive towards nucleophilic substitution, thus preventing side reactions. Subsequent acidification protonates the carboxylate, yielding the desired carboxylic acid intermediate, which is crucial for the subsequent coupling reaction.

Materials & Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (10 mmol scale) | Molar Eq. |

| Ethyl 2-(4-bromophenoxy)-2-methylpropanoate | 59227-80-4 | 287.15 g/mol | 2.87 g | 1.0 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 0.80 g | 2.0 |

| Ethanol (EtOH) | 64-17-5 | - | 30 mL | - |

| Deionized Water (H₂O) | 7732-18-5 | - | 15 mL | - |

| Hydrochloric Acid (HCl), 2M | 7647-01-0 | - | ~10 mL (or to pH 1-2) | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | 3 x 30 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~2 g | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 2-(4-bromophenoxy)-2-methylpropanoate (1.0 eq) in ethanol.

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (2.0 eq) in deionized water and add this solution to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.[6]

-

Workup - Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with ~20 mL of water. Cool the solution in an ice bath and slowly acidify to a pH of 1-2 by adding 2M HCl dropwise with stirring. A white precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-bromophenoxy)-2-methylpropanoic acid as a white solid. The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of a Novel AOPP Herbicide via Nucleophilic Aromatic Substitution

Rationale: This protocol describes the coupling of the intermediate acid with a model hydroxylated heterocycle. This reaction typically proceeds via a nucleophilic aromatic substitution (SNA_r_) mechanism. A strong base, such as potassium carbonate, is used to deprotonate the hydroxyl group of the heterocycle, forming a potent nucleophile. This nucleophile then attacks the carbon atom bearing the bromine on the phenoxy ring, displacing the bromide ion and forming the desired ether linkage. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates this type of reaction.

Materials & Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (5 mmol scale) | Molar Eq. |

| 2-(4-bromophenoxy)-2-methylpropanoic acid | - | 259.10 g/mol | 1.30 g | 1.0 |

| 6-Chloropyridin-2-ol | 19798-81-3 | 129.54 g/mol | 0.71 g | 1.1 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 1.38 g | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | - | 25 mL | - |

| Deionized Water (H₂O) | 7732-18-5 | - | 100 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | 3 x 25 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-(4-bromophenoxy)-2-methylpropanoic acid (1.0 eq), 6-chloropyridin-2-ol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask via syringe.

-

Heating: Stir the suspension and heat to 100-120°C. The reaction is typically complete within 8-16 hours. Monitor the reaction by TLC or LC-MS.

-

Workup - Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of cold deionized water.

-

Acidification & Extraction: Acidify the aqueous mixture to pH 3-4 with 1M HCl. Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

-

Washing: Wash the combined organic layers with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and inorganic salts.

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the final pure compound.

Mechanism and Causality

The herbicidal activity of AOPPs is derived from their ability to mimic a substrate of the ACCase enzyme, leading to competitive inhibition and the cessation of fatty acid synthesis, which is vital for new cell membrane production.[2][3] The structural components—the phenoxypropionate "head" and the substituted aromatic "tail"—are both critical for binding to the enzyme's active site. By using Ethyl 2-(4-bromophenoxy)-2-methylpropanoate, researchers can systematically vary the "tail" portion of the molecule, which can significantly impact the compound's potency, selectivity, and metabolic stability.

Caption: Simplified mechanism of action for AOPP herbicides.

Conclusion

Ethyl 2-(4-bromophenoxy)-2-methylpropanoate serves as an exceptionally useful and versatile starting material for the synthesis of novel AOPP herbicides. The protocols provided herein offer a robust framework for the preparation of a key carboxylic acid intermediate and its subsequent elaboration into potential herbicidal candidates. This strategic approach allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of next-generation weed management solutions.

References

-

Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. MDPI. Available at: [Link]

- Fenoxaprop-p-ethyl and preparation method thereof.Patsnap.

-

Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. Available at: [Link]

-

Fenoxaprop-Ethyl synthesis. Slideshare. Available at: [Link]

-

Fenoxaprop-P-ethyl (Ref: AE F046360). AERU. Available at: [Link]

-

Synthesis and herbicidal activity of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides. ResearchGate. Available at: [Link]

- Method for synthesizing fenoxaprop-p-ethyl.Google Patents.

- Preparation method of herbicide fenoxaprop-ethyl.Google Patents.

-

Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non-Target Organisms. IntechOpen. Available at: [Link]

-

Fenoxaprop-P-ethyl (Ref: AE F046360) - Additional Information. AERU. Available at: [Link]

-

Syntheses and Selective Herbicidal Activities of Ethyl 2-[4-(6-Chloro-2-quinoxalinyloxy)phenoxy]propanoate and Its Related Compounds. SciSpace. Available at: [Link]

-

Fenoxaprop-p-ethyl. Petition for the Establishment of a Permanent Tolerance and Registration for Use on Grass Grown for Seed (Grass Hay). Regulations.gov. Available at: [Link]

-

Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Application Note: Tiered Evaluation Strategies for Novel Herbicidal Compounds

Introduction: The Imperative for Novel Modes of Action

The escalation of herbicide resistance now threatens global food security, with weeds evolving resistance to 23 of the 31 known herbicide sites of action. According to the Herbicide Resistance Action Committee (HRAC) 2024 classification, reliance on legacy chemistries (e.g., ALS inhibitors, EPSPS inhibitors) has accelerated selection pressure.

The discovery of novel compounds requires a rigorous, data-driven experimental design that moves beyond simple "kill/no-kill" observations. This guide outlines a tiered protocol for characterizing unknown chemical entities (UCEs), ensuring that data quality meets the standards required for intellectual property protection and regulatory submission (e.g., EPPO guidelines).

Experimental Workflow: The Screening Cascade

Efficiency in herbicide discovery relies on a "fail fast" tiered approach. We utilize a funnel design: high-throughput primary screens filter out inactive compounds, while secondary screens quantify potency (

Workflow Visualization

The following diagram illustrates the decision matrix for advancing a compound from library to field candidate.

Caption: Tiered screening cascade. Only compounds exhibiting >80% efficacy at the discriminative dose advance to dose-response modeling.

Protocol A: Primary Screening (Pre- and Post-Emergence)

Objective: Rapidly identify biological activity using a discriminative dose. Standard: EPPO PP 1/135 (Phytotoxicity assessment).[1]

Compound Formulation

Novel compounds often suffer from poor water solubility. A standardized carrier system is essential to ensure the observed effect is chemical, not physical (e.g., leaf burn from solvent).

-

Stock Solution: Dissolve compound in 100% DMSO or Acetone.

-

Spray Solution: Dilute stock into water containing 0.25% v/v non-ionic surfactant (e.g., Tween 20) or 1% Methylated Seed Oil (MSO) .

-

Critical Control: A "Solvent Blank" (Water + Solvent + Surfactant) must be included to rule out vehicle toxicity.

-

Application Methods

To mimic field mechanics, use a track sprayer rather than a handheld bottle. Handheld spraying introduces variable droplet size and coverage inconsistencies.

| Parameter | Specification | Rationale |

| Nozzle Type | Flat Fan (e.g., TeeJet XR11002) | Ensures uniform coverage across the canopy. |

| Pressure | 200–300 kPa (2–3 bar) | Optimizes droplet size (Medium-Coarse) to reduce drift but ensure retention. |

| Volume | 200 L/ha equivalent | Standard field application volume; prevents run-off artifacts. |

| Speed | 2–4 km/h | Consistent velocity ensures precise dosing. |

Test Species (The "Indicator" Panel)

Select species representing key weed families with diverse leaf morphologies (monocot vs. dicot).

-

Amaranthus retroflexus (Dicot, broad leaf, easy to wet).

-

Setaria viridis (Monocot, narrow leaf, difficult to wet).

-

Abutilon theophrasti (Dicot, velvet leaf, highly trichomatous).

Protocol B: Dose-Response and Quantification

Objective: Determine the effective dose required to reduce growth by 50% (

Experimental Design

-

Design: Randomized Complete Block Design (RCBD).

-

Replicates: Minimum 4 biological replicates per dose.

-

Dose Range: Logarithmic scale (e.g., 0, 15.6, 31.25, 62.5, 125, 250, 500, 1000 g ai/ha). The "0" dose is the untreated control.

Data Analysis (R Protocol)

Do not use linear regression for biological dose-response. Use the drc package in R.

The 4-Parameter Logistic Equation:

- : Slope of the curve (Hill slope).[2]

- : Lower limit (usually 0 for biomass).

- : Upper limit (untreated control mean).

-

: The

R Code Snippet:

Protocol C: Mode of Action (MoA) Determination

Once a compound is confirmed active, understanding how it works is critical for resistance management and safety.

MoA Logic Flow

The following diagram details how to select the correct physiological assay based on visual symptoms.

Caption: Diagnostic pathway linking visual symptomology to specific physiological assays.

Assay 1: Chlorophyll Fluorescence ( )

Target: Photosystem II (PSII) Inhibitors (e.g., Triazines, Ureas). Principle: PSII inhibitors block electron transport, causing excitation energy to dissipate as fluorescence. Protocol:

-

Treatment: Spray plants; wait 24–48 hours.

-

Dark Adaptation: Place plants in total darkness for 20–30 minutes. This opens all reaction centers (

oxidized). -

Measurement: Use a fluorometer (e.g., PAM-2500). Apply a saturating light pulse.[4]

-

Interpretation:

-

Healthy Plant

: ~0.83.[4] -

PSII Inhibition: < 0.60 (Rapid decline).

-

Assay 2: Electrolyte Leakage

Target: Membrane Disruptors (PPO Inhibitors, Paraquat). Principle: Peroxidation of lipids destroys the cell membrane, causing cytoplasm to leak into the medium, increasing electrical conductivity (EC). Protocol:

-

Sampling: Excise 10 leaf discs (5mm) from treated and untreated plants.

-

Incubation: Place discs in 20 mL deionized water.

-

Measurement A: Measure EC at 0h and 24h (

). -

Total Lysis: Autoclave samples (or freeze-thaw) to release all electrolytes. Measure EC (

). -

Calculation:

References

-

EPPO (European and Mediterranean Plant Protection Organization). (2024). PP 1/135 Phytotoxicity assessment. Retrieved from [Link]

-

HRAC (Herbicide Resistance Action Committee). (2024).[5][6] Global Herbicide MoA Classification.[5][7][8] Retrieved from [Link]

-

Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE. Retrieved from [Link]

-

Dayan, F. E., & Watson, S. B. (2011). Plant cell membranes as a marker for light-dependent and light-independent herbicide mechanisms of action. Pesticide Biochemistry and Physiology. Retrieved from [Link]

-

Maxwell, K., & Johnson, G. N. (2000). Chlorophyll fluorescence—a practical guide. Journal of Experimental Botany. Retrieved from [Link]

Sources

- 1. pp1.eppo.int [pp1.eppo.int]

- 2. f.hubspotusercontent00.net [f.hubspotusercontent00.net]

- 3. GRmetrics: vignettes/GRmetrics-vignette.Rmd [rdrr.io]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. hracglobal.com [hracglobal.com]

- 6. Plant protection products: New HRAC classification - BAES [baes.gv.at]

- 7. HRAC classification - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering solubility challenges with Methyl 2-(4-chlorophenoxy)-2-methylpropanoate (CAS No. 15112-68-2). This document provides a series of in-depth, question-and-answer-style troubleshooting guides designed to address common issues and provide robust, scientifically-grounded solutions.

Introduction: Understanding the Challenge

Methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a lipophilic molecule, a characteristic confirmed by its high octanol-water partition coefficient (LogP). Its predicted LogP value is approximately 3.2, indicating a strong preference for fatty, non-polar environments over aqueous ones. This inherent hydrophobicity is the primary reason for its poor solubility in water, a common hurdle in experimental and developmental settings.

This guide will walk you through a logical, step-by-step process to diagnose and overcome these solubility issues, ensuring reliable and reproducible results in your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've added my compound to an aqueous buffer, but it won't dissolve. What's the first step?

Answer:

The initial step is to systematically evaluate the fundamental physicochemical properties of your compound and experiment. Do not immediately resort to aggressive solubilization methods. First, confirm the issue and gather baseline data.

Workflow: Initial Solubility Assessment

Caption: Initial troubleshooting workflow for poor solubility.

Protocol 1: Determining Baseline Aqueous Solubility (Equilibrium Method)

This protocol establishes a reliable baseline of your compound's solubility, which is crucial for evaluating the effectiveness of any enhancement technique.

-

Preparation: Add an excess amount of Methyl 2-(4-chlorophenoxy)-2-methylpropanoate to your chosen aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial. The goal is to have visible, undissolved solid.

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium. A shaker or rotator is recommended.

-